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PLA2 Apis mellifera -

PLA2 Apis mellifera

Catalog Number: EVT-242225
CAS Number:
Molecular Formula: C10H21N .C4H6O6
Molecular Weight: ~ 18,500 Da
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PLA2 Apis mellifera is the main antigen of bee venom, causing hydrolysis of erythrocytes and mast cells membrane phospholipids, and acting in synergy with Melittin. 134-amino acid protein with 5 disulfite bonds, from Apis mellifera bee venom. It has an effect at more than 850 units/mg protein at pH 8.9 at 25 °C., using egg yolk phosphatidylcholine.
Classification

Phospholipase A2 enzymes are classified into several groups based on their structure and function. The enzymes from Apis mellifera belong to the secretory phospholipase A2 group, which is characterized by their calcium-dependent activity. These enzymes are further classified into various types based on their biochemical properties and physiological roles .

Synthesis Analysis

Methods

The synthesis of phospholipase A2 in Apis mellifera involves transcriptional regulation and post-translational modifications. The gene encoding phospholipase A2 is expressed in response to various stimuli, such as bacterial infections. Studies have shown that specific immune challenges can upregulate the expression of phospholipase A2 genes in honey bees, enhancing their immune responses against pathogens .

Technical Details

The synthesis pathway includes several steps:

  1. Transcription: The phospholipase A2 gene is transcribed into messenger RNA.
  2. Translation: The messenger RNA is translated into a precursor protein in the endoplasmic reticulum.
  3. Post-Translational Modifications: The precursor undergoes modifications to become an active enzyme, which is then packaged into vesicles for secretion.
Molecular Structure Analysis

Structure

Phospholipase A2 from Apis mellifera exhibits a characteristic three-dimensional structure that includes a hydrophobic pocket essential for substrate binding. The enzyme typically has a molecular weight ranging from 14 to 19 kDa and contains several important functional regions that facilitate its enzymatic activity .

Data

The amino acid sequence of phospholipase A2 from honey bees has been characterized, revealing key residues involved in catalysis and substrate specificity. Structural studies using techniques such as X-ray crystallography have provided insights into its active site configuration and mechanism of action .

Chemical Reactions Analysis

Reactions

Phospholipase A2 catalyzes the hydrolysis of phospholipids, resulting in the release of fatty acids and lysophospholipids. This reaction plays a vital role in membrane remodeling and the generation of bioactive lipids involved in inflammation and cell signaling.

Technical Details

The catalytic mechanism involves:

  1. Substrate Binding: The enzyme binds to phospholipid substrates at the membrane interface.
  2. Hydrolysis: Water is used to cleave the ester bond in the phospholipid, producing arachidonic acid and lysophosphatidylcholine.
  3. Product Release: The products are released from the active site, allowing for further interactions with other cellular pathways.
Mechanism of Action

Process

The mechanism by which phospholipase A2 exerts its effects involves several steps:

  1. Activation: Upon secretion into tissues or circulation, phospholipase A2 is activated by calcium ions.
  2. Substrate Interaction: It interacts with cell membranes or lipid droplets, facilitating membrane disruption or remodeling.
  3. Eicosanoid Production: The release of arachidonic acid leads to the synthesis of eicosanoids, which are critical mediators in inflammation and immune responses .

Data

Research indicates that inhibition or modulation of phospholipase A2 activity can significantly alter inflammatory responses in various models, highlighting its potential as a therapeutic target .

Physical and Chemical Properties Analysis

Physical Properties

Phospholipase A2 from Apis mellifera is typically characterized by:

  • Molecular Weight: Approximately 14-19 kDa
  • Isoelectric Point: Varies depending on post-translational modifications
  • Solubility: Soluble in aqueous environments due to its hydrophilic regions.

Chemical Properties

Key chemical properties include:

  • Enzymatic Activity: Dependent on calcium ions for optimal function.
  • Stability: Sensitive to heat and denaturation under extreme pH conditions.

Relevant analyses include kinetic studies that assess substrate specificity and reaction rates under varying conditions .

Applications

Scientific Uses

Phospholipase A2 from Apis mellifera has several important applications in scientific research and medicine:

  • Antimicrobial Research: Its ability to disrupt bacterial membranes makes it a candidate for developing new antibiotics.
  • Cancer Therapy: Investigations into its role in apoptosis have opened avenues for cancer treatment strategies.
  • Immunology Studies: Understanding its function can provide insights into immune system mechanisms and potential therapies for immune-related diseases .
Enzymatic Mechanisms and Biochemical Pathways

Catalytic Activity in Phospholipid Hydrolysis

Honeybee venom phospholipase A₂ (hvPLA₂) is a 16-kDa enzyme constituting 11–15% of dried venom weight. It belongs to the secretory PLA₂ (sPLA₂) family, specifically group IIIA, and catalyzes the hydrolysis of the sn-2 ester bond in 1,2-diacyl-sn-3-phosphoglycerides (phospholipids). This reaction yields free fatty acids (e.g., arachidonic acid) and lysophospholipids—both potent bioactive mediators [1] [5]. The catalytic mechanism involves a conserved His-Asp dyad and a Ca²⁺ cofactor (detailed in Table 1). Key steps include:

  • Substrate Docking: hvPLA₂ binds to phospholipid membranes via electrostatic interactions between cationic residues (e.g., Lys) and anionic membrane surfaces [6].
  • Substrate Extraction: Hydrophobic residues (Phe, Leu) penetrate the membrane bilayer, extracting phospholipids into the enzyme’s hydrophobic channel [1].
  • Nucleophilic Attack: A water molecule, activated by His48, attacks the sn-2 carbonyl carbon. Ca²⁺ stabilizes the tetrahedral transition state by coordinating with the sn-2 carbonyl oxygen [5] [6].

Table 1: Catalytic Mechanism of hvPLA₂ in Phospholipid Hydrolysis

StepMolecular ProcessKey Residues/Cofactors
Membrane BindingElectrostatic docking to anionic phospholipid headgroupsLys⁵³, Lys⁵⁶, Lys¹²⁷
Substrate ExtractionInsertion into hydrophobic cleftPhe²⁴, Leu³¹, Phe¹⁰⁶
Transition State StabilizationWater activation and oxyanion coordinationHis⁴⁸, Asp⁹⁹, Ca²⁺
Product ReleaseDissociation of lysophospholipid/free fatty acidDiffusion from active site

This enzymatic activity disrupts membrane integrity, enabling further venom components to access cellular targets [1].

Calcium-Dependent Activation Dynamics

hvPLA₂ is strictly Ca²⁺-dependent, requiring millimolar Ca²⁺ concentrations (0.1–10 mM) for full catalytic activity. The Ca²⁺ binding loop (residues 25–35) coordinates the ion via backbone carbonyl oxygens (Gly³⁰, Gly³²) and a conserved water molecule [1] [4]. Calcium binding induces three critical conformational changes:

  • Loop Rigidification: The flexible loop (residues 60–70) repositions to shield the active site, enhancing substrate affinity [4].
  • Active Site Optimization: Ca²⁺ neutralizes negative charges near the catalytic His48, facilitating nucleophilic attack [6].
  • Membrane Anchoring: Ca²⁺ bridges hvPLA₂ to phospholipid headgroups, increasing membrane residence time [3].

Table 2: Calcium-Binding Site Architecture in hvPLA₂

Site FeatureStructural RoleFunctional Impact
Coordination Sphere7 oxygen atoms from Gly³⁰, Gly³², Asp⁴⁹, and H₂OStabilizes Ca²⁺ with Kd ~10⁻⁶ M
Loop ConformationResidues 25–35 form a β-hairpinPositions Ca²⁺ for substrate alignment
Allosteric EffectsRearrangement of hydrophobic channel residuesEnhances phospholipid affinity 5-fold

Metal ion profiling shows Cu²⁺, Ni²⁺, and Co²⁺ partially substitute for Ca²⁺, while Zn²⁺ and EDTA inhibit activity by blocking the binding site [3].

Synergistic Interactions with Melittin in Membrane Disruption

Melittin (26-residue peptide) and hvPLA₂ exhibit profound synergy in membrane lysis. Melittin induces transient pores in phospholipid bilayers, facilitating hvPLA₂ access to inner membrane leaflets. This cooperation amplifies membrane damage beyond additive effects [7] [8]:

  • Pore Formation: Melittin oligomerizes into toroidal pores, causing rapid ion leakage (Ca²⁺, Na⁺) and membrane depolarization [7].
  • Enhanced Substrate Exposure: Pores expose inner-leaflet phospholipids, increasing hvPLA₂ hydrolysis rates 3–5-fold [8].
  • Enzyme Activation: Melittin elevates cytoplasmic Ca²⁺ in target cells, further stimulating hvPLA₂ activity (Table 3) [7].

Table 3: hvPLA₂-Melittin Synergy in Membrane Disruption

ProcessMelittin ActionEffect on hvPLA₂
Pore FormationOligomerizes into 4.5-nm poresExposes inner-leaflet phospholipids
Ion FluxReleases intracellular Ca²⁺ storesIncreases catalytic rate by 70%
Membrane FluidityDisrupts lipid packingEnhances phospholipid extraction efficiency
Enzyme RecruitmentCreates anionic defect sites in membranesBoosts hvPLA₂ membrane binding affinity

This synergy is critical for venom lethality: hvPLA₂ alone causes gradual membrane degradation, but combined with melittin, it induces rapid cell lysis [8].

Substrate Specificity and Lipid-Mediated Signaling Modulation

hvPLA₂ exhibits broad but selective substrate preferences, hydrolyzing phosphatidylcholine (PC) > phosphatidylethanolamine (PE) > phosphatidylserine (PS). It poorly cleaves sphingomyelin or phosphatidylinositol [1] [6]. Substrate recognition depends on:

  • Headgroup Charge: Anionic phospholipids (e.g., PS) bind hvPLA₂ 10× tighter than zwitterionic PC due to cationic surface residues [6].
  • sn-2 Acyl Chain**: Unsaturated chains (C18:2, C20:4) are cleaved 50% faster than saturated (C16:0) chains [5].

The hydrolysis products—lysophospholipids and free fatty acids—drive diverse signaling cascades:

  • Pro-inflammatory Pathways: Arachidonic acid (AA) is metabolized to eicosanoids (prostaglandins, leukotrienes) via cyclooxygenase/lipoxygenase, recruiting immune cells and inducing edema [1] [9].
  • Immunomodulation: Lysophosphatidylcholine (LPC) activates endothelial cells and upregulates adhesion molecules (e.g., ICAM-1) [9].
  • Allergic Sensitization: hvPLA₂-derived lipids trigger IL-33 release from damaged epithelia, activating Th2 cells and innate lymphoid cells (ILC2s), culminating in IgE production [9].

Table 4: Bioactive Lipids Generated by hvPLA₂ and Their Signaling Roles

Hydrolysis ProductMajor Source PhospholipidSignaling PathwayBiological Outcome
Arachidonic AcidPhosphatidylcholineMetabolized to prostaglandins/leukotrienesInflammation, pain, vasodilation
LysophosphatidylcholinePhosphatidylcholineActivates GPR4/GPR132 receptorsMonocyte recruitment, ROS production
Oleic AcidPhosphatidylethanolaminePPARα activationAnti-inflammatory resolution

Additionally, hvPLA₂ amplifies its own activity by generating anionic lysophospholipids, enhancing membrane binding in a feed-forward loop [1] [6].

Properties

Product Name

PLA2 Apis mellifera

Molecular Formula

C10H21N .C4H6O6

Molecular Weight

~ 18,500 Da

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